4-[4-[2-[2-(4-Benzylpiperazin-1-yl)ethoxy]ethoxy]phenyl]butan-2-one;oxalic acid
Overview
Description
4-[4-[2-[2-(4-Benzylpiperazin-1-yl)ethoxy]ethoxy]phenyl]butan-2-one;oxalic acid is a complex organic compound that features a piperazine ring, benzyl group, and butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[2-[2-(4-Benzylpiperazin-1-yl)ethoxy]ethoxy]phenyl]butan-2-one;oxalic acid typically involves multiple steps. One common route includes the reaction of 4-benzyl-1-piperazine with ethylene oxide to form an intermediate, which is then further reacted with 4-(2-bromoethoxy)phenyl-2-butanone. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-[2-[2-(4-Benzylpiperazin-1-yl)ethoxy]ethoxy]phenyl]butan-2-one;oxalic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups like halides or alkyl chains.
Scientific Research Applications
4-[4-[2-[2-(4-Benzylpiperazin-1-yl)ethoxy]ethoxy]phenyl]butan-2-one;oxalic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[4-[2-[2-(4-Benzylpiperazin-1-yl)ethoxy]ethoxy]phenyl]butan-2-one;oxalic acid involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and benzyl group are likely key functional groups that facilitate binding to these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide: This compound shares the piperazine and benzyl groups but differs in its overall structure and properties.
4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzohydrazide:
Uniqueness
4-[4-[2-[2-(4-Benzylpiperazin-1-yl)ethoxy]ethoxy]phenyl]butan-2-one;oxalic acid is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
4-[4-[2-[2-(4-benzylpiperazin-1-yl)ethoxy]ethoxy]phenyl]butan-2-one;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O3.C2H2O4/c1-22(28)7-8-23-9-11-25(12-10-23)30-20-19-29-18-17-26-13-15-27(16-14-26)21-24-5-3-2-4-6-24;3-1(4)2(5)6/h2-6,9-12H,7-8,13-21H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEUFZVZLMAOEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCCOCCN2CCN(CC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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